molecular formula C19H23Cl2N5O3S B2713945 N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1189964-54-2

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride

Cat. No.: B2713945
CAS No.: 1189964-54-2
M. Wt: 472.39
InChI Key: BCOFHHFUGLFOAQ-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride, also known widely in research circles as BMS-911545, is a highly potent and selective ATP-competitive inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). This compound exhibits significant selectivity for DYRK1A over a broad panel of other kinases, making it an invaluable tool for elucidating the specific biological roles of this enzyme. DYRK1A is implicated in critical cellular processes such as cell proliferation, differentiation, and neuronal development. Research with this inhibitor has been pivotal in studying Down syndrome pathogenesis, as the DYRK1A gene is located on chromosome 21 and is thought to contribute to the cognitive deficits associated with trisomy 21. Furthermore, its role in regulating transcription factors and signaling pathways has extended its research utility to the fields of cancer biology, beta-cell expansion in diabetes , and neurodegenerative disorders like Alzheimer's disease. By precisely inhibiting DYRK1A, researchers can probe its mechanism in controlling nuclear factor of activated T cells (NFAT) signaling and its influence on tau protein phosphorylation, providing critical insights for therapeutic development. This product is supplied for laboratory research purposes only and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O3S.ClH/c1-23-6-5-14(22-23)18(26)25(8-7-24-9-11-28-12-10-24)19-21-16-15(27-2)4-3-13(20)17(16)29-19;/h3-6H,7-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOFHHFUGLFOAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)Cl)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the benzo[d]thiazole ring: This step involves the reaction of 4-chloro-2-aminothiophenol with methoxybenzaldehyde under acidic conditions to form the benzo[d]thiazole core.

    Introduction of the pyrazole ring: The benzo[d]thiazole intermediate is then reacted with hydrazine and an appropriate diketone to form the pyrazole ring.

    Attachment of the morpholine moiety: The pyrazole intermediate is further reacted with 2-chloroethylmorpholine under basic conditions to introduce the morpholine group.

    Formation of the carboxamide: Finally, the compound is treated with a carboxylic acid derivative to form the carboxamide group, followed by conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the chloro or methoxy groups.

Scientific Research Applications

Biological Activities

This compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Anticancer Activity

Research indicates that derivatives of benzothiazole compounds, including this one, demonstrate significant anticancer properties. For instance:

  • Mechanism : The compound has been shown to inhibit cell proliferation in various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The inhibition is often attributed to the compound's ability to interfere with critical signaling pathways involved in cancer cell survival and proliferation .

Anti-inflammatory Effects

Compounds containing benzothiazole frameworks have been recognized for their anti-inflammatory properties. N-(7-chloro-4-methoxy...) has been studied for its ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are pivotal in inflammatory responses.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. Studies suggest that it can inhibit the growth of bacteria such as Pseudomonas aeruginosa, making it a potential candidate for treating infections caused by resistant strains .

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer activity of related compounds, N-(7-chloro...) was tested against multiple cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values comparable to established chemotherapeutics .

Case Study 2: Anti-inflammatory Mechanism Exploration

A detailed investigation into the anti-inflammatory effects revealed that treatment with N-(7-chloro...) resulted in decreased levels of TNF-alpha and IL-6 in vitro. This suggests a potential mechanism through which the compound exerts its anti-inflammatory effects, possibly by modulating NF-kB signaling pathways .

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit enzyme activity: By binding to the active sites of enzymes, it can inhibit their catalytic functions, leading to altered biochemical pathways.

    Modulate protein interactions: The compound can interact with proteins, affecting their structure and function, which can result in changes in cellular processes.

    Induce apoptosis: In cancer cells, the compound can trigger programmed cell death by activating apoptotic pathways, involving caspases and mitochondrial dysfunction.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocyclic Systems

The benzothiazole core in the target compound distinguishes it from pyrazole carboxamide derivatives reported in (e.g., compounds 3a–3p ), which utilize aryl-substituted pyrazoles as central scaffolds. For example:

  • Compound 3a: Features a 1-phenyl-1H-pyrazole with a 4-cyano substituent, lacking the benzothiazole system .
  • Compound 3b : Incorporates a 4-chlorophenyl group, enhancing steric bulk and lipophilicity compared to the methoxy-substituted benzothiazole .

The benzothiazole’s electron-deficient nature may enhance π-stacking interactions with biological targets, while the methoxy group could modulate electronic effects or hydrogen bonding.

Substituent Effects

Table 1: Key Substituents and Properties
Compound Core Structure R1 (Pyrazole) R2 (Aryl/Benzothiazole) Solubility Modifier Molecular Weight
Target Hydrochloride Benzothiazole 1-Methyl 7-Cl, 4-OCH3 Morpholine ethyl (HCl salt) 486.41
3a () Pyrazole 3-Methyl Phenyl None 403.1
3b () Pyrazole 3-Methyl 4-Chlorophenyl None 437.1
3d () Pyrazole 3-Methyl 4-Fluorophenyl None 421.0

Key Observations :

  • The hydrochloride salt in the target compound improves solubility compared to neutral analogues (e.g., 3a–3p).
  • Chlorine substituents (e.g., in 3b and the target) increase molecular weight and may enhance target binding via halogen bonds.

Physicochemical and Spectroscopic Comparisons

Melting Points and Stability

  • Analogues : Melting points range from 123°C (3c) to 183°C (3d), influenced by substituent polarity and crystallinity .

Spectroscopic Signatures

  • ¹H-NMR : The target compound’s benzothiazole protons would resonate downfield (δ 7.5–8.5 ppm), similar to aromatic protons in 3a–3p (δ 7.2–8.1 ppm). The morpholine ethyl group’s protons would appear as multiplets near δ 2.5–3.5 ppm .
  • Mass Spectrometry : The target’s molecular ion ([M+H]⁺) at m/z 486.41 aligns with its formula, while 3a–3p show [M+H]⁺ peaks between 403.1–437.1 .

Pharmacological Implications

  • The chloro and methoxy groups may enhance blood-brain barrier penetration.
  • Analogues: Aryl pyrazoles with cyano substituents (e.g., 3a) are often explored as enzyme inhibitors (e.g., COX-2, EGFR) due to their planar, electron-deficient cores .

Biological Activity

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride is a complex organic compound that has garnered attention for its diverse biological activities. This compound features a unique structural arrangement that includes a benzothiazole moiety, a pyrazole ring, and a carboxamide functional group. The combination of these elements contributes to its pharmacological potential, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula for this compound is C20H24ClN3O3SC_{20}H_{24}ClN_{3}O_{3}S, with a molecular weight of approximately 433.93 g/mol. The presence of the benzothiazole component is significant as it is known for its various biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Research indicates that compounds containing benzothiazole derivatives exhibit promising anticancer properties. For instance, related compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific signaling pathways involved in tumor growth. A study highlighted that similar benzothiazole derivatives demonstrated significant cytotoxic effects against several cancer cell lines, suggesting that this compound may possess comparable activities .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that benzothiazole derivatives can inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The mechanism of action often involves the disruption of bacterial cell membranes or inhibition of essential enzymes .

Anti-inflammatory Effects

Anti-inflammatory activity is another notable characteristic of this compound. Benzothiazole derivatives have been reported to exhibit significant inhibition of inflammatory mediators, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. For instance, compounds similar to this compound have shown effectiveness in reducing pro-inflammatory cytokines in vitro .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Docking studies have suggested that it may bind to active sites on enzymes involved in inflammatory pathways or cancer progression. This interaction can lead to the modulation of enzyme activity, thereby influencing cellular processes such as proliferation and apoptosis .

Case Studies and Research Findings

Study ReferenceBiological ActivityKey Findings
AntimicrobialDemonstrated strong antibacterial activity against Salmonella typhi and Bacillus subtilis.
AnticancerExhibited significant cytotoxic effects on human cancer cell lines with IC50 values indicating potent activity.
Anti-inflammatoryInhibited pro-inflammatory cytokine production in vitro, suggesting therapeutic potential for inflammatory diseases.

Q & A

Q. What are the key steps and challenges in synthesizing this compound?

The synthesis involves multi-step reactions, including formation of the benzothiazole core, introduction of the morpholine group, and coupling with the pyrazole-carboxamide moiety. Critical steps include:

  • Controlled condensation of 7-chloro-4-methoxybenzothiazol-2-amine with activated pyrazole intermediates.
  • Alkylation of the morpholine-ethyl group under anhydrous conditions to avoid side reactions.
  • Final purification via recrystallization or column chromatography to achieve >95% purity. Challenges include optimizing reaction temperatures (typically 60–80°C for amide coupling) and solvent selection (e.g., DMF or dichloromethane) to prevent hydrolysis of sensitive groups .

Q. How is the compound characterized for structural validation?

Standard techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • Mass spectrometry (HRMS) for molecular weight verification.
  • X-ray crystallography (if crystalline) to resolve 3D conformation, which influences target binding .

Q. What biological activities are associated with this compound?

Preliminary studies suggest:

  • Anticancer activity via apoptosis induction (e.g., caspase-3 activation).
  • Antimicrobial effects against Gram-positive bacteria (MIC ~2–8 µg/mL).
  • Kinase inhibition targeting pathways like PI3K/AKT/mTOR, though specific targets require validation .

Q. What are the recommended storage conditions?

Store at –20°C in airtight, light-protected containers with desiccants. Stability tests indicate degradation <5% over 6 months under these conditions .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

  • Use continuous flow reactors for exothermic steps (e.g., morpholine-ethyl group alkylation) to improve heat dissipation.
  • Employ DoE (Design of Experiments) to optimize solvent ratios (e.g., THF:H₂O for hydrolysis steps) and catalyst loading (e.g., Pd/C for cross-coupling).
  • Monitor reaction progress via in-line HPLC to terminate reactions at peak yield .

Q. How to resolve contradictions in bioactivity data across cell lines?

  • Perform dose-response assays (e.g., 0.1–100 µM) to establish IC₅₀ variability.
  • Validate target engagement using thermal shift assays or SPR (surface plasmon resonance) .
  • Account for cell-specific factors like efflux pump expression (e.g., P-gp inhibitors in resistant lines) .

Q. What experimental strategies confirm the compound’s mechanism of action?

  • RNA-seq/proteomics to identify differentially expressed pathways post-treatment.
  • CRISPR-Cas9 knockout models to test dependency on suspected targets (e.g., kinases).
  • Molecular docking simulations (AutoDock Vina) to predict binding modes to proteins like tubulin or HDACs .

Q. How to address discrepancies in spectroscopic data during structural analysis?

  • Re-examine NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals.
  • Compare experimental HRMS isotopic patterns with theoretical simulations (e.g., ChemDraw).
  • Synthesize and test analogs with modified substituents to isolate spectral contributions .

Q. What methods improve solubility for in vivo studies?

  • Formulate as a hydrochloride salt (already present) or use co-solvents (e.g., PEG-400).
  • Develop nanoparticle encapsulation (e.g., PLGA) to enhance bioavailability.
  • Perform pH-dependent solubility profiling to identify optimal buffers (e.g., PBS at pH 7.4) .

Q. How to design SAR studies for enhanced potency?

  • Synthesize analogs with:
  • Halogen substitutions on the benzothiazole ring (e.g., F, Br) to modulate lipophilicity.
  • Varied morpholine-ethyl chain lengths to optimize target binding.
  • Evaluate changes using in vitro kinase panels and ADMET assays .

Methodological Tables

Table 1. Key Physicochemical Properties

PropertyValue/MethodReference
Solubility (H₂O)0.12 mg/mL (25°C)
LogP3.4 (calculated via ChemAxon)
Stability (pH 7.4, 37°C)>90% intact after 24 hours

Table 2. Common Impurities and Mitigation Strategies

ImpuritySourceRemoval Method
Des-chloro byproductIncomplete halogenationColumn chromatography
Morpholine hydrolysisMoisture exposureAnhydrous conditions
Pyrazole dimerOverheating during couplingRecrystallization

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